tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane
CAS No.:
Cat. No.: VC13706801
Molecular Formula: C23H30OSi
Molecular Weight: 350.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30OSi |
|---|---|
| Molecular Weight | 350.6 g/mol |
| IUPAC Name | tert-butyl-hept-6-ynoxy-diphenylsilane |
| Standard InChI | InChI=1S/C23H30OSi/c1-5-6-7-8-15-20-24-25(23(2,3)4,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h1,9-14,16-19H,6-8,15,20H2,2-4H3 |
| Standard InChI Key | IHQVBDYWBXUIQU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC#C |
| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC#C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane consists of a silicon atom bonded to three distinct groups:
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A tert-butyl group (C(CH<sub>3</sub>)<sub>3</sub>) providing steric bulk and chemical stability .
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Two phenyl rings (C<sub>6</sub>H<sub>5</sub>) enhancing electron delocalization and influencing reactivity .
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A hept-6-yn-1-yloxy chain (O(CH<sub>2</sub>)<sub>5</sub>C≡CH) offering a terminal alkyne for further functionalization .
The IUPAC name, tert-butyl-hept-6-ynoxy-diphenylsilane, reflects this arrangement . Key structural identifiers include the SMILES string CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC#C and the InChIKey IHQVBDYWBXUIQU-UHFFFAOYSA-N .
Physical and Spectral Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 350.6 g/mol | |
| Boiling Point | Not reported | |
| Density | N/A | |
| LogP (Partition Coefficient) | 4.76 | |
| Rotatable Bond Count | 7 |
The compound exhibits limited water solubility due to its hydrophobic tert-butyl and phenyl groups, but it dissolves readily in organic solvents like THF and dichloromethane . Nuclear magnetic resonance (NMR) spectra confirm its structure:
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<sup>1</sup>H NMR (CDCl<sub>3</sub>): Signals at δ 7.69–7.64 (phenyl protons), δ 3.68 (methylene adjacent to oxygen), and δ 1.29–1.21 (aliphatic chain protons) .
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<sup>13</sup>C NMR: Peaks at δ 135.4 (ipso carbons of phenyl), δ 63.3 (oxygen-bound methylene), and δ 89.0 (tert-butyl quaternary carbon) .
Synthesis and Optimization
General Synthetic Routes
The synthesis typically involves silane protection of hept-6-yn-1-ol (14) using tert-butyldiphenylsilyl chloride (TBDPSCl) under basic conditions :
Procedure:
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Activation: Hept-6-yn-1-ol (549 µL, 4.84 mmol) and imidazole (659 mg, 9.68 mmol) are dissolved in anhydrous DMF at 0°C .
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Silylation: TBDPSCl (1.90 mL, 7.26 mmol) is added dropwise, and the mixture stirs overnight at room temperature .
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Workup: The reaction is quenched with brine, extracted with diethyl ether, and purified via flash chromatography (hexane/EtOAc 95:5) to yield the product as a colorless oil (98% yield) .
Mechanism: The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic silicon center, facilitated by imidazole as a base to scavenge HCl .
Alternative Methods
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Grignard Reagent Coupling: Lithium anions of silylated alkynes (e.g., 26) react with alkyl bromides (e.g., 25) to form elongated alkyne-silane adducts .
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Hydrosilylation: Cobalt-catalyzed reactions with diphenylsilane (Ph<sub>2</sub>SiH<sub>2</sub>) introduce silicon groups to alkynes, yielding Z-alkene products (98:2 selectivity) .
Applications in Organic Synthesis
Protecting Group Strategies
The tert-butyldiphenylsilyl (TBDPS) moiety shields hydroxyl groups during multi-step syntheses. For example, in the total synthesis of C<sub>37</sub> alken-2-one geomarkers, the TBDPS group prevented undesired side reactions during oxidation and coupling steps . Deprotection is achieved using tetrabutylammonium fluoride (TBAF) or acidic conditions .
Cross-Coupling Reactions
The terminal alkyne enables Sonogashira, Hiyama-Denmark, and click chemistry reactions:
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Hiyama-Denmark Coupling: Palladium catalysts mediate cross-couplings between silylated alkynes and aryl halides, forming carbon-carbon bonds critical in natural product synthesis .
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Click Chemistry: Azide-alkyne cycloadditions (e.g., with 6 and 7) generate triazole-linked conjugates for drug discovery .
Catalytic Hydrosilylation
Cobalt complexes (e.g., 2b) catalyze the anti-Markovnikov addition of Ph<sub>2</sub>SiH<sub>2</sub> to alkynes, producing (Z)-alkenylsilanes with 98% stereoselectivity . This method is pivotal for synthesizing silicon-stereogenic centers .
Comparative Analysis with Analogous Compounds
tert-Butyl(hept-6-yn-1-yloxy)dimethylsilane
The diphenyl variant’s enhanced stability and electron-withdrawing properties make it preferable for reactions requiring rigorous conditions . In contrast, the dimethyl analog is more cost-effective for simple protections .
Enantiomeric Considerations
The (4S)-configured analog (6) exhibits distinct stereochemical outcomes in asymmetric syntheses. For instance, in Jones oxidations, the (S)-enantiomer yields 19(R)-hydroxyeicosatetraenoic acid analogs with superior 20-HETE antagonism .
Recent Research Advancements
Antihypertensive Agents
19-Hydroxyeicosatetraenoic acid (19-HETE) analogs derived from silylated intermediates (4, 5) inhibit 20-HETE-induced renal vasoconstriction. Azide-functionalized derivatives (6, 7) show 6–8-fold higher activity due to hydrogen bonding with receptor sites .
Stereoselective Syntheses
Cobalt-catalyzed hydrosilylations using 2b achieve >98% Z-selectivity, enabling efficient production of chiral silanes for pharmaceuticals . For example, (Z)-tert-butyl((7-(diphenylsilyl)hept-6-en-1-yl)oxy)diphenylsilane (4m) is a key intermediate in prostaglandin analogs .
Green Chemistry Approaches
Recent efforts optimize solvent systems (e.g., THF/water mixtures) and catalyst recycling to reduce waste in silylation reactions .
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